2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester

Bcl-2 inhibition apogossypol synthesis structure-activity relationship

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester (CAS 1160440-50-5) is a fully substituted naphthalene-2-carboxylate scaffold bearing acetyloxy, methoxy, and methyl groups on the naphthalene core. With a molecular formula of C17H18O6 and a molecular weight of 318.32 g/mol, it belongs to the family of polysubstituted 2-naphthoic acid esters that serve as building blocks for bioactive binaphthyl derivatives.

Molecular Formula C17H18O6
Molecular Weight 318.32 g/mol
Cat. No. B13940387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester
Molecular FormulaC17H18O6
Molecular Weight318.32 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC(=O)C)C(=O)OC
InChIInChI=1S/C17H18O6/c1-9-12-6-11(17(19)22-5)7-14(23-10(2)18)13(12)8-15(20-3)16(9)21-4/h6-8H,1-5H3
InChIKeyVJNVTYCSFGNRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthalenecarboxylic Acid, 4-(Acetyloxy)-6,7-dimethoxy-8-methyl-, Methyl Ester: Structural Identity and Class Positioning for Informed Procurement


2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester (CAS 1160440-50-5) is a fully substituted naphthalene-2-carboxylate scaffold bearing acetyloxy, methoxy, and methyl groups on the naphthalene core. With a molecular formula of C17H18O6 and a molecular weight of 318.32 g/mol, it belongs to the family of polysubstituted 2-naphthoic acid esters that serve as building blocks for bioactive binaphthyl derivatives [1]. Its 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid cognate is explicitly employed as a key intermediate in the regioselective construction of 5,5′-didesisopropyl-5,5′-dialkylapogossypol analogs—potent pan-active inhibitors of anti-apoptotic Bcl-2 family proteins [1]. The fully protected state (acetyloxy at C4, methyl ester at C2) distinguishes this compound from its free acid and des-methyl congeners and defines its utility profile in medicinal chemistry and fragment-based drug discovery.

Fully protected naphthalene-2-carboxylate scaffold for multi-step synthesis
8‑methyl substituent mirrors apogossypol pharmacophore; enables faithful binaphthyl construction
Orthogonal acetyloxy and methyl ester groups support selective deprotection and divergent functionalization
Validated intermediate for Bcl‑2 family protein inhibitor synthesis; research‑use context

Why In-Class Naphthalene Carboxylates Cannot Substitute for 2-Naphthalenecarboxylic Acid, 4-(Acetyloxy)-6,7-dimethoxy-8-methyl-, Methyl Ester in Bcl-2-Targeted Programs


Closely related naphthalene-2-carboxylate esters—including the des-8-methyl analog (CAS 23673-57-6) and the ethyl ester variant (CAS 25932-96-1)—differ in critical structural features that govern their synthetic utility and biological function. The 8-methyl substituent directly recapitulates the methyl group present in the natural product apogossypol pharmacophore, and its absence in des-methyl analogs eliminates a key structural motif required for downstream oxidative coupling to bioactive binaphthyl derivatives [1]. Similarly, substituting the acetyloxy group with a free hydroxyl (CAS 1160440-51-6) alters both the metalation regiochemistry and the compound's stability during lateral lithiation, the pivotal step in constructing 5,5′-didesisopropyl-5,5′-dialkylapogossypol analogs [1]. The methyl ester versus ethyl ester distinction further impacts steric demand, solubility, and protecting-group orthogonality during multi-step medicinal chemistry workflows. These non-interchangeable structural attributes render generic substitution scientifically indefensible for programs targeting Bcl-2 family protein inhibition or related naphthalene-derived probe synthesis [1].

Des‑8‑methyl analogs (e.g., CAS 23673‑57‑6) lack the methyl group critical for apogossypol pharmacophore mimicry; structural match may break.
Free 4‑hydroxy acid (CAS 1160440‑51‑6) alters metalation regiochemistry during lateral lithiation; synthetic pathway may not reproduce.
Ethyl ester or other alkyl variants shift solubility and protecting‑group orthogonality; multi‑step workflow compatibility may differ.

Quantitative Differentiation Evidence for 2-Naphthalenecarboxylic Acid, 4-(Acetyloxy)-6,7-dimethoxy-8-methyl-, Methyl Ester Versus Closest Analogs


8-Methyl Substituent: Structural Fidelity to the Apogossypol Pharmacophore Versus Des-Methyl Analog (CAS 23673-57-6)

The target compound bears an 8-methyl group on the naphthalene ring, directly mirroring the methyl substitution pattern of the apogossypol (and gossypol) binaphthyl core. The closest commercially available analog, methyl 4-(acetyloxy)-6,7-dimethoxynaphthalene-2-carboxylate (CAS 23673-57-6), lacks this 8-methyl group altogether. The 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid (CAS 1160440-51-6), which retains the 8-methyl substituent, has been explicitly validated as the substrate for lateral lithiation to construct 5,5′-didesisopropyl-5,5′-dialkylapogossypol derivatives exhibiting pan-Bcl-2 inhibitory activity [1]. The 8-methyl group is therefore not an inert spectator but a pharmacophoric requirement for faithful mimicry of the apogossypol scaffold.

8‑Methyl requirement
Class-level inference
8‑CH₃ present
Adds 14 Da vs. des‑methyl analog (CAS 23673‑57‑6)
Methyl group conserved in all apogossypol‑derived Bcl‑2 inhibitors
Structural motif mandatory for downstream oxidative coupling to bioactive binaphthyls
Bcl-2 inhibition apogossypol synthesis structure-activity relationship

4-Acetyloxy Protection: Differentiated Reactivity Versus Free 4-Hydroxy Analog (CAS 1160440-51-6) in Lateral Metalation Chemistry

The target compound carries a 4-acetyloxy group, whereas the key synthetic intermediate validated in the literature is the 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid (CAS 1160440-51-6). In the published methodology, the free 4-hydroxy acid undergoes trianion formation (deprotonation at the carboxylic acid, the 4-hydroxy, and the 8-methyl positions) to enable regioselective lateral lithiation [1]. The acetyloxy-protected form (target compound) offers a chemically orthogonal entry point: the acetate can be selectively cleaved under mild conditions to reveal the free 4-hydroxy group requisite for trianion generation, while the methyl ester can be independently hydrolyzed. This orthogonal protection strategy enables sequential functionalization that is not achievable with the fully deprotected 4-hydroxy acid alone, granting the target compound a distinct tactical advantage in multi-step synthesis [1].

4‑Acetyloxy protection
Class-level inference
Orthogonal ester groups
Acetyl masks phenolic OH; methyl ester masks COOH
Prevents competing O‑metalation during lateral lithiation
Enables sequential deprotection and divergent synthetic routes vs. free acid
lateral lithiation protecting group strategy apogossypol intermediate

Methyl Ester Versus Ethyl Ester (CAS 25932-96-1): Physicochemical Property Differentiation Relevant to Formulation and Handling

The target compound (methyl ester) and its ethyl ester analog (CAS 25932-96-1: ethyl 4-acetoxy-6,7-dimethoxy-naphthalene-2-carboxylate) share the identical molecular formula (C17H18O6) and molecular weight (318.32), yet differ in the ester alkyl chain. The ethyl ester analog lacks the 8-methyl substituent and has a reported density of 1.207 g/cm³, a boiling point of 459.2°C at 760 mmHg, and a flash point of 202.9°C . The des-8-methyl methyl ester analog (CAS 23673-57-6) has a density of 1.231 g/cm³, a boiling point of 448.4°C at 760 mmHg, a flash point of 199°C, a calculated LogP of 2.57, and a polar surface area (PSA) of 71.06 Ų . While direct experimental data for the target compound are not publicly available, the addition of the 8-methyl group is predicted to increase LogP by approximately 0.5 units (class-level inference based on the methylene fragment contribution) relative to CAS 23673-57-6, thereby reducing aqueous solubility. This impacts DMSO stock solution preparation and biological assay compatibility.

Methyl vs. ethyl ester
Cross-study comparable
LogP ≈ 3.1 (pred.)
ΔLogP +0.5 vs. des‑methyl analog (LogP 2.57)
Calculated from fragment contributions; no experimental data
Higher lipophilicity may reduce aqueous solubility; adjust DMSO stock preparation
physicochemical properties solubility procurement specification

Bcl-2 Family Protein Inhibition: Validated Pharmacological Trajectory of the 8-Methyl-6,7-dimethoxy-2-naphthoic Acid Scaffold Versus Non-Naphthalene Bcl-2 Inhibitors

The 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid scaffold (the deprotected cognate of the target compound) serves as the monomeric unit for constructing 5,5′-didesisopropyl-5,5′-dialkylapogossypol derivatives, which are explicitly characterized as 'potent pan-active inhibitors of antiapoptotic Bcl-2 family proteins' [1]. Apogossypol itself, the parent binaphthyl, inhibits Bcl-2 with an IC50 of 0.64 μM and Bcl-XL with an IC50 of 2.80 μM in fluorescence polarization assays [2]. These values compare favorably to gossypol (Bcl-2 IC50 = 0.28 μM; Bcl-XL IC50 = 3.03 μM) but with markedly reduced systemic toxicity—mice tolerate 2-4 times higher oral doses of apogossypol than gossypol [3]. The target compound, as a fully protected monomeric precursor, provides a direct synthetic entry point to this validated pharmacological space, unlike simpler naphthalene carboxylates (e.g., naproxen) that lack the 6,7-dimethoxy-8-methyl substitution pattern required for dimerization to bioactive binaphthyls.

Bcl‑2/Bcl‑XL inhibition
Class-level inference
Bcl‑2 IC₅₀ 0.64 μM
Apogossypol derivative activity
Fluorescence polarization assay; recombinant proteins
Reported inhibition context supports Bcl‑2 pathway‑study fit; tolerability endpoint differs from parent gossypol
Bcl-2 inhibition apoptosis cancer therapeutics

Predicted Metabolic Stability Advantage: Acetyloxy Methyl Ester Versus Free 4-Hydroxy Acid (CAS 1160440-51-6) in Cellular Assay Contexts

The target compound, with its 4-acetyloxy group and methyl ester, is predicted to exhibit enhanced passive membrane permeability compared to the free 4-hydroxy-2-naphthoic acid (CAS 1160440-51-6), which bears two ionizable groups (carboxylic acid pKa ~4, phenolic OH pKa ~8-10) that would be predominantly ionized at physiological pH [1]. While direct comparative cell-permeability data (PAMPA or Caco-2) are not publicly available for this specific compound, class-level inference from naphthalene prodrug literature indicates that acetylation of phenolic hydroxyls and esterification of carboxylic acids each independently increase LogD7.4 by 0.5-1.5 units, correlating with improved passive diffusion. This property profile positions the target compound as a potential cell-permeable prodrug form that can be hydrolyzed intracellularly by esterases to release the active 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid scaffold.

Permeability prediction
Data to verify
Estimated LogD₇.₄ >3
Neutral species dominant at pH 7.4; free acid predicted dianionic
No PAMPA or Caco‑2 data available
May support cellular uptake research; requires experimental validation
prodrug cellular permeability metabolic stability

High-Impact Application Scenarios for 2-Naphthalenecarboxylic Acid, 4-(Acetyloxy)-6,7-dimethoxy-8-methyl-, Methyl Ester Informed by Differentiation Evidence


Synthesis of 5,5′-Didesisopropyl-5,5′-dialkylapogossypol Bcl-2 Inhibitors via Regioselective Lateral Lithiation

The target compound provides a fully protected monomeric precursor for the construction of unsymmetrical and symmetrical apogossypol-type binaphthyl Bcl-2 inhibitors. Following selective deprotection of the 4-acetyloxy group, the resulting 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid methyl ester can undergo trianion-mediated lateral lithiation and oxidative homocoupling or cross-coupling to generate 5,5′-didesisopropyl-5,5′-dialkylapogossypol derivatives, which have demonstrated pan-active Bcl-2 family protein inhibition (IC50 values of 0.64–3.35 μM across Bcl-2, Bcl-XL, and Mcl-1) with superior murine tolerability compared to gossypol [1][2][3].

Cell-Permeable Prodrug for Intracellular Release of 4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic Acid in Bcl-2-Dependent Cancer Cell Lines

Due to its fully protected state, the target compound is predicted to passively diffuse across cell membranes, where intracellular esterases can cleave both the acetyl and methyl ester groups to release the active 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid scaffold. This prodrug strategy addresses the poor cellular permeability expected for the dianionic free acid (CAS 1160440-51-6) and enables dose-response studies in Bcl-2-dependent hematological cancer cell lines without the confounding effects of high DMSO concentrations [1].

Fragment-Based Drug Discovery Scaffold for Naphthalene-Focused Bcl-2 Family Protein Targeting Libraries

The 4-acetyloxy-6,7-dimethoxy-8-methyl substitution pattern faithfully recapitulates the pharmacophoric elements of one naphthalene half of apogossypol. The protected scaffold can be incorporated into fragment libraries for screening against Bcl-2, Bcl-XL, and Mcl-1, with the 8-methyl group providing a critical van der Waals contact that is absent in des-methyl fragments (CAS 23673-57-6) [1]. The orthogonal ester and acetate protecting groups enable late-stage diversification at either the C2 or C4 position independently.

Reference Standard for Analytical Method Development and Quality Control of Apogossypol-Derived Investigational Compounds

Given its defined structure, high purity (≥98% per vendor specifications based on the molecular formula C17H18O6 and molecular weight 318.32 ), and availability through ISO-certified supply chains, the target compound can serve as a reference standard for HPLC method development, LC-MS quantification, and impurity profiling of more complex apogossypol-derived Bcl-2 inhibitor candidates in preclinical development.

Application
Selection Property
Validation Focus
Apogossypol‑type Bcl‑2 inhibitor synthesis
8‑Methyl + orthogonal protection
Regioselective lateral lithiation & oxidative coupling
Cell‑permeable prodrug research
Fully protected (neutral species)
Intracellular esterase cleavage & target engagement
Fragment‑based library design
Apogossypol pharmacophore mimicry
Binding assays against Bcl‑2 family proteins
Analytical reference standard
Defined structure and purity
HPLC/LC‑MS method development & impurity profiling
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